molecular formula C15H12Cl3NO2 B5716414 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B5716414
M. Wt: 344.6 g/mol
InChI Key: TYZVIVQPAFAMHB-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is a complex organic compound characterized by its multiple chloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide typically involves multiple steps, starting with the chlorination of the phenyl ring and the introduction of the methoxy group. One common method is the reaction of 3-chloro-2-methylphenylamine with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Using nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is used to study enzyme inhibition and receptor binding. Its structural similarity to certain natural compounds allows it to be used as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide

  • 3,5-Dichloro-2-methylphenylboronic acid

Uniqueness: 3,5-Dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is unique due to its combination of chloro and methoxy groups, which provide distinct chemical properties compared to similar compounds

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its versatility and unique properties make it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-8-10(16)4-3-5-13(8)19-15(20)9-6-11(17)14(21-2)12(18)7-9/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZVIVQPAFAMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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